

Unraveling the History and Development of Floxacrine: A Technical Overview

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Compound of Interest				
Compound Name:	Floxacrine			
Cat. No.:	B1672850	Get Quote		

A Note on Nomenclature: Initial research for "Floxacrine" did not yield a specific compound under this name. However, the query likely refers to Ofloxacin, a significant member of the fluoroquinolone class of antibiotics, due to the phonetic similarity. This guide will proceed with a detailed exploration of Ofloxacin, while also briefly addressing other similarly named compounds, Flucloxacillin and Fluoxetine, to provide a comprehensive context.

Ofloxacin is a broad-spectrum synthetic antibiotic that has been widely used in the treatment of various bacterial infections. This document provides a technical guide for researchers, scientists, and drug development professionals on the discovery, history, and core scientific data related to Ofloxacin.

Discovery and Historical Context

The development of quinolone antibiotics began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[1] This discovery paved the way for the synthesis of more potent and broad-spectrum fluoroquinolones. Ofloxacin was synthesized and developed by scientists at Daiichi Seiyaku in Japan.[2] It was first approved for oral administration in Japan in 1985 under the brand name Tarvid.[2] Subsequently, in collaboration with Johnson & Johnson, Daiichi Seiyaku obtained FDA approval in December 1990 for the marketing of Ofloxacin in the United States under the brand name Floxin.[2][3] It was initially indicated for adults with lower respiratory tract infections, skin and skin structure infections, urinary tract infections, prostatitis, and sexually transmitted diseases.

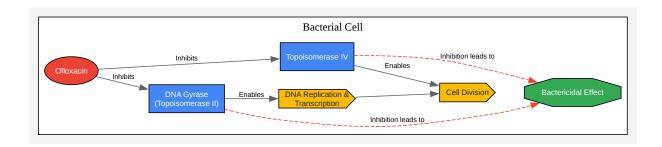


Mechanism of Action

Ofloxacin, like other fluoroquinolones, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, which is a critical step for initiating DNA replication and transcription.
 Ofloxacin binds to the A-subunit of DNA gyrase, preventing it from carrying out its function.
- Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Ofloxacin prevents bacterial cell division.

The dual targeting of these enzymes contributes to the potent bactericidal activity of Ofloxacin and can reduce the frequency of resistance development.



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Caption: Mechanism of action of Ofloxacin in a bacterial cell.

Pharmacokinetic Profile

Ofloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability and wide tissue distribution.



Parameter	Value	Reference
Bioavailability (oral)	~98%	
Time to Peak Concentration (Tmax)	1-2 hours	-
Plasma Protein Binding	~32%	
Elimination Half-life	4-5 hours	-
Excretion	65-80% unchanged in urine	-

Clinical Efficacy

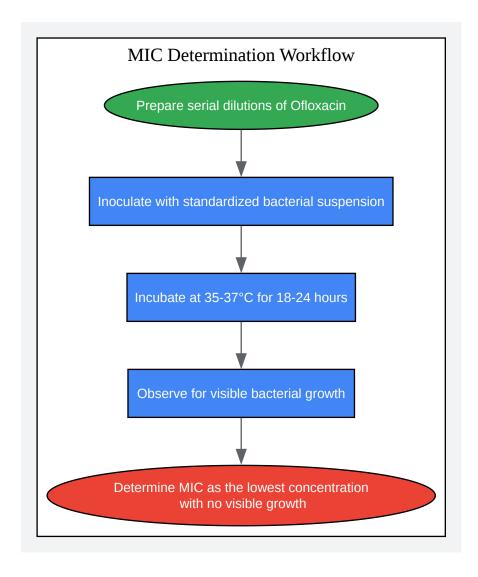
Clinical trials have demonstrated the efficacy of Ofloxacin in treating a variety of infections.

Infection Type	Dosage	Clinical Success Rate	Reference
Lower Respiratory Tract Infections	400-800 mg twice daily	91.8%	
Upper Respiratory Tract Infections	200-400 mg twice daily	86%	
Urinary Tract Infections	200-400 mg twice daily	93.9%	_

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Ofloxacin is determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial strains.





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